molecular formula C13H11BrN2OS2 B5133751 2-(1H-benzimidazol-2-ylsulfanyl)-1-thiophen-2-ylethanone;hydrobromide

2-(1H-benzimidazol-2-ylsulfanyl)-1-thiophen-2-ylethanone;hydrobromide

Cat. No.: B5133751
M. Wt: 355.3 g/mol
InChI Key: DWLFDQIPWTURLR-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-1-thiophen-2-ylethanone;hydrobromide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-1-thiophen-2-ylethanone typically involves the reaction of 1H-benzimidazole-2-thiol with thiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) and a catalyst like p-toluenesulfonic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-1-thiophen-2-ylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzimidazole and thiophene derivatives .

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-1-thiophen-2-ylethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-1-thiophen-2-ylethanone stands out due to its unique combination of the benzimidazole and thiophene moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other similar compounds .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-thiophen-2-ylethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2.BrH/c16-11(12-6-3-7-17-12)8-18-13-14-9-4-1-2-5-10(9)15-13;/h1-7H,8H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLFDQIPWTURLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=CS3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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